Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-fluoro-2-methylpyrrolidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs . The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets .
Properties
IUPAC Name |
methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESAWNYGZPAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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